molecular formula C8H9BrN2O2 B1292850 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester CAS No. 28033-08-1

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Cat. No. B1292850
CAS RN: 28033-08-1
M. Wt: 245.07 g/mol
InChI Key: QZGDHJMYRCGCJG-UHFFFAOYSA-N
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Description

The compound "3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and characterization of similar brominated pyridine derivatives. For instance, the synthesis of brominated aminopyridines is explored, which could provide insights into the reactivity of bromine atoms in such compounds .

Synthesis Analysis

The synthesis of related compounds involves several key steps, such as ring-closing metathesis and diastereoselective Grignard reactions, as seen in the synthesis of a functionalized cyclohexene skeleton . Additionally, the efficient synthesis of a brominated pyridine derivative is described, which includes reactions with methylamine and sodium methoxide, followed by regioselective substitution and bromination steps . These methods could potentially be adapted for the synthesis of "3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester."

Molecular Structure Analysis

Ab initio and DFT calculations have been used to determine the molecular structure and properties of a related compound, "2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester" . These computational methods could similarly be applied to analyze the molecular structure of "3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester."

Chemical Reactions Analysis

The reactivity of bromine atoms in brominated pyridines is discussed, which is crucial for understanding the chemical reactions that such compounds can undergo . This information is pertinent to the analysis of "3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester," as it could predict its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

Characterization techniques such as FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction have been employed to analyze the physical and chemical properties of a synthesized compound, "Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate" . These methods could be used to determine the properties of "3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester," providing a comprehensive understanding of its characteristics.

Safety And Hazards

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This suggests that future research could focus on improving the synthesis process of 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester and similar compounds.

properties

IUPAC Name

ethyl 3-amino-6-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGDHJMYRCGCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648830
Record name Ethyl 3-amino-6-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

CAS RN

28033-08-1
Record name Ethyl 3-amino-6-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of ethyl 3-aminopyridine-2-carboxylate (39.96 g, 241 mmol) in water (330 ml) was added H2SO4 (8 ml) and AcOH (16 ml). To this solution was added a solution of bromine in AcOH (84 ml) at ambient temperature under vigorous stirring so that the internal temperature remained around 25° C. After all bromine was added, stirring was continued for 1.5 h then the orange suspension was filtered giving ethyl 3-amino-6-bromo-pyridine-2-carboxylate.
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39.96 g
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330 mL
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8 mL
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16 mL
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84 mL
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Synthesis routes and methods III

Procedure details

A solution of 2.00 g (12.04 mmol) 3-Amino-pyridine-2-carboxylic acid ethyl ester and 2.57 g (14.44 mmol, 1.2 equiv.) of N-Bromosuccinimide in 80 ml of acetonitrile was stirred for 2 h at room temperature. Silicagel (5 g) was added to the reaction mixture Which was evaporated to dryness. The residue was loaded onto a Flash chromatography column (SiO2, 50 g) and eluted with heptane/ethyl acetate 3:1. One obtains 1.11 g (4.51 mmol, 37%) of the title compound as a white cristalline solid, MS (ISP): m/e=245.1, 247.1 (M+H+).
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2 g
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2.57 g
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80 mL
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37%

Synthesis routes and methods IV

Procedure details

A suspension of ethyl 3-aminopicolinate (Compound 6F, 4.15 g, 25.0 mmol) in H2O (30.0 mL) was treated with enough sulfuric acid to enable dissolution (˜1 mL). 2 mL of the total 10.7 mL of acetic acid to be used in this reaction was added in order to make the reaction mixture mostly homogeneous. A solution of bromine (1.29 mL, 25.0 mmol) in the remaining AcOH (8.7 mL) was added drop-wise to the vigorously stirring reaction mixture forming an orange precipitate. The mixture was allowed to stir for 15 min. The resulting thick yellow-orange suspension was filtered to collect a yellow precipitate. The filtrate was neutralized with saturated aqueous K2CO3 and the additional precipitate that formed was collected by filtration and combined with the previously collected precipitate. The combined precipitates were dried and re-crystallized in EtOH (overnight in the dark) to isolate 4.24 g of pale orange crystals. The mother liquor was purified on an ISCO Combiflash system eluting with 0-5% MeOH/DCM. To isolate a further 0.58 g of the desired product for a total of 4.82 g (79%). 1H NMR (400 MHz, DMSO-d6) δ 1.30 (t, J=7.1 Hz, 3H), 4.29 (q, J=7.1 Hz, 2H), 6.90 (br. s., 2H), 7.21 (d, J=8.6 Hz, 1H), 7.44 (d, J=8.8 Hz, 1H). MS (ESI): m/z 244.94 (100), 246.92 (100) [M+H]+. HPLC: tR=3.45 min (ZQ3: polar—5 min).
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4.15 g
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30 mL
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1.29 mL
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8.7 mL
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10.7 mL
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